N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyridin-3-ylacetamide
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Overview
Description
N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyridin-3-ylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a piperidine ring substituted with a phenylethyl group and a pyridinylacetamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyridin-3-ylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions using phenylethyl halides.
Attachment of Pyridinylacetamide Moiety: The final step involves the coupling of the piperidine derivative with a pyridinylacetamide precursor under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyridin-3-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic or anesthetic agent due to its structural similarity to known opioids.
Pharmacology: Research focuses on its interaction with opioid receptors and its potential use in pain management.
Biology: The compound is used in studies related to receptor binding and signal transduction pathways.
Industry: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as opioid receptors. Upon binding to these receptors, the compound can modulate signal transduction pathways, leading to analgesic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Cyclopropylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
Furanylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
Uniqueness
N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyridin-3-ylacetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of a pyridinylacetamide moiety. This structural uniqueness may contribute to distinct pharmacological properties and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(14-18-8-4-11-21-15-18)22-19-9-5-12-23(16-19)13-10-17-6-2-1-3-7-17/h1-4,6-8,11,15,19H,5,9-10,12-14,16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOVMAGOWXUCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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